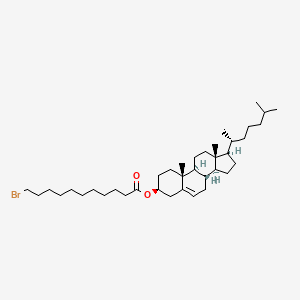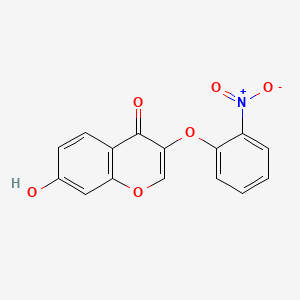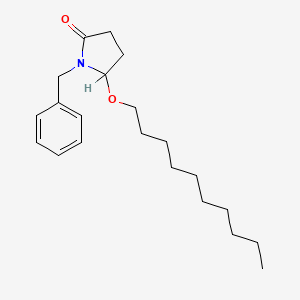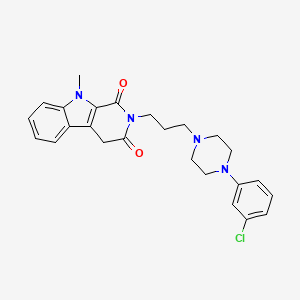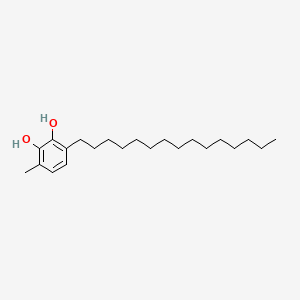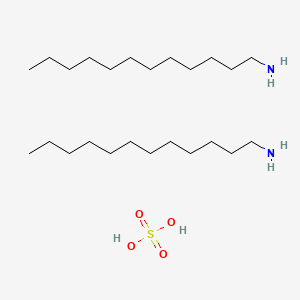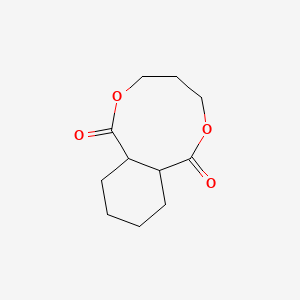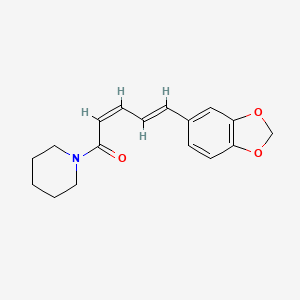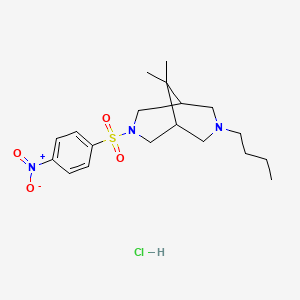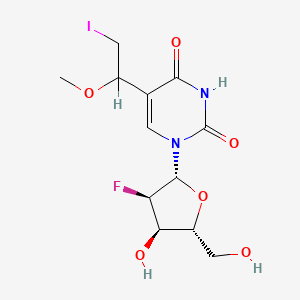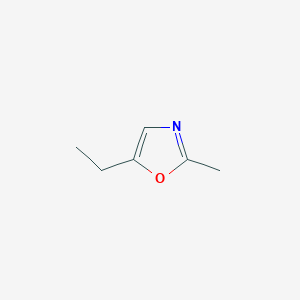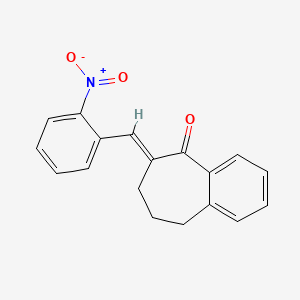
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one is a complex organic compound with a unique structure that includes a benzylidene group and a tetrahydrobenzo(a)cycloheptenone core
Vorbereitungsmethoden
The synthesis of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one can be achieved through a multi-step process. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This transformation involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired compound in moderate to good yields .
Analyse Chemischer Reaktionen
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and thionyl chloride for chlorination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride yields the corresponding alcohol, while chlorination with thionyl chloride produces the 5-chloro derivative .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways . Additionally, it is used in industrial applications as a precursor for the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one can be compared to other similar compounds, such as 5H-dibenzo[a,d]cyclohepten-5-one oxime and 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one . These compounds share a similar core structure but differ in their functional groups and specific properties.
Eigenschaften
CAS-Nummer |
224948-29-2 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(6E)-6-[(2-nitrophenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one |
InChI |
InChI=1S/C18H15NO3/c20-18-15(9-5-8-13-6-1-3-10-16(13)18)12-14-7-2-4-11-17(14)19(21)22/h1-4,6-7,10-12H,5,8-9H2/b15-12+ |
InChI-Schlüssel |
DQBUWUODVGZKAI-NTCAYCPXSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C1 |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


